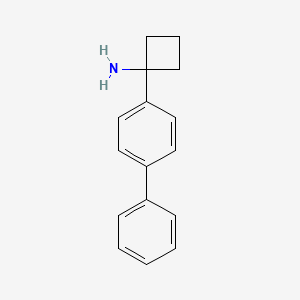

1-(4-Biphenylyl)cyclobutanamine

Description

Properties

Molecular Formula |

C16H17N |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

1-(4-phenylphenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C16H17N/c17-16(11-4-12-16)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12,17H2 |

InChI Key |

BZGMOAQZGUBDKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C3=CC=CC=C3)N |

Origin of Product |

United States |

Chemical Reactivity, Transformation, and Derivatization of 1 4 Biphenylyl Cyclobutanamine

Reactions Involving the Amine Group

The primary amine functionality is typically the most reactive site in 1-(4-biphenylyl)cyclobutanamine, readily participating in reactions common to aliphatic amines. These transformations are crucial for creating derivatives with modified physicochemical properties or for introducing functionalities that can interact with biological targets.

Amide and Urea (B33335) Formation

The nucleophilic nitrogen of this compound can react with acylating agents or isocyanates to form stable amide and urea derivatives, respectively. These functional groups are prevalent in medicinal chemistry due to their ability to form strong hydrogen bonds with biological macromolecules. nih.gov

Amide synthesis is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. Alternatively, direct coupling with a carboxylic acid can be mediated by peptide coupling reagents.

Urea formation is most commonly accomplished through the reaction of the primary amine with an isocyanate. This reaction is generally high-yielding and proceeds under mild conditions. Another approach involves the use of phosgene or safer phosgene equivalents like triphosgene or N,N'-carbonyldiimidazole (CDI). nih.gov These reagents first react with the amine to form a reactive isocyanate or carbamate intermediate, which then reacts with another amine to yield the urea. Modern, greener methods also include the direct synthesis of ureas from amines and carbon dioxide under specific catalytic conditions. rsc.org

The table below illustrates representative reactions for the formation of amides and ureas from a generic 1-arylcyclobutanamine, which are directly applicable to this compound.

| Entry | Reactant 1 | Reactant 2 | Product Type | General Conditions |

| 1 | 1-(4-Aryl)cyclobutanamine | R-COCl | Amide | Base (e.g., Et3N), Aprotic Solvent |

| 2 | 1-(4-Aryl)cyclobutanamine | R-NCO | Urea | Aprotic Solvent, Room Temperature |

| 3 | 1-(4-Aryl)cyclobutanamine | Triphosgene, then R'-NH2 | Urea | Base (e.g., Et3N), Stepwise Addition |

| 4 | 1-(4-Aryl)cyclobutanamine | R-COOH | Amide | Coupling Agent (e.g., DCC, HATU) |

This table presents generalized reaction pathways for amide and urea formation.

Alkylation and Acylation Reactions at the Nitrogen Center

The nitrogen atom of this compound can be functionalized through alkylation and acylation reactions. N-alkylation introduces alkyl substituents, transforming the primary amine into a secondary or tertiary amine, which can significantly alter the compound's basicity, lipophilicity, and biological activity. Common methods include reaction with alkyl halides, which can sometimes lead to over-alkylation, or reductive amination with aldehydes or ketones. researchgate.net A more modern and selective approach is the "borrowing hydrogen" methodology, where an alcohol is used as the alkylating agent in the presence of a suitable transition metal catalyst, such as ruthenium or iridium complexes. researchgate.netnih.gov This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.

N-acylation, as discussed in the context of amide formation, involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. This transformation converts the basic amine into a neutral amide, drastically changing its electronic properties and hydrogen bonding capabilities.

Derivatization for Probing Biological Interactions

The derivatization of amine-containing scaffolds is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR) and developing probes for biological systems. For instance, in the development of analogs for the natural anticancer agent Combretastatin A4 (CA4), the core stilbene double bond was replaced with a 1,3-disubstituted cyclobutane (B1203170) ring to prevent undesirable cis-trans isomerization. nih.gov This strategy created conformationally restricted analogs designed to probe the colchicine binding site of tubulin. nih.gov Although the specific amine was not this compound, this work exemplifies how the cyclobutane core combined with various functional groups (often introduced via amine derivatization) can be used to create molecules with specific three-dimensional orientations to investigate biological interactions.

Similarly, the formation of urea derivatives from primary amines is a widely used strategy in drug discovery. The urea moiety acts as a rigid and effective hydrogen bond donor-acceptor unit, which is crucial for binding to many enzyme and receptor targets. nih.govmdpi.com By synthesizing a library of amide or urea derivatives of this compound with diverse substituents, one could systematically probe the binding pockets of target proteins.

Transformations of the Cyclobutane Ring System

The four-membered cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which influences its reactivity. This strain can be harnessed in synthetic chemistry to drive ring-opening reactions or can be a platform for stereocontrolled functionalization.

Ring-Opening Reactions and Subsequent Rearrangements

The inherent strain of the cyclobutane ring makes it susceptible to cleavage under various conditions, including thermal, photochemical, or catalytic activation. researchgate.net These ring-opening reactions can lead to the formation of linear butenyl or cyclic six-membered structures, often with a high degree of stereocontrol. For example, thermally induced electrocyclic ring-opening of cyclobutenes (which can be derived from cyclobutanes) proceeds in a predictable conrotatory manner as dictated by Woodward-Hoffmann rules. researchgate.net

While specific examples for this compound are not extensively documented, analogous systems like benzocyclobutenes are known to undergo thermally induced ring-opening to form highly reactive ortho-quinodimethanes, which can be trapped in situ by dienophiles in Diels-Alder reactions. researchgate.net This suggests that under appropriate conditions, the cyclobutane ring of the title compound could potentially undergo transformations that lead to more complex carbocyclic or heterocyclic systems.

Functionalization of Cyclobutane C-H Bonds

Direct functionalization of otherwise inert C-H bonds has emerged as a powerful tool in modern organic synthesis. The cyclobutane ring, despite its stronger C-H bonds due to increased s-character, can undergo selective C-H functionalization. nih.gov This approach avoids the need for pre-functionalized substrates and allows for the direct introduction of new substituents.

Palladium-catalyzed C(sp³)–H activation is a prominent method for this purpose. chemrxiv.org In many cases, a directing group is used to position the metal catalyst near a specific C-H bond. The amine or a derivative thereof (e.g., an amide or a removable auxiliary) on the cyclobutane ring can serve as such a directing group. chemrxiv.orgresearchgate.net This strategy enables the regioselective and stereoselective introduction of aryl, alkyl, or other functional groups. For example, research has demonstrated that with the appropriate choice of ligands and directing groups, it is possible to achieve selective arylation at the C3 position of a cyclobutane ring, overriding the typically more reactive C-H bonds at other positions. nih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes also provide a route to functionalize cyclobutanes. Depending on the catalyst used, it is possible to selectively form either 1,1-disubstituted or 1,3-disubstituted cyclobutanes from arylcyclobutane precursors. nih.gov

The table below summarizes key findings in the C-H functionalization of cyclobutane systems, which are applicable to this compound.

| Catalyst System | Directing Group | Position Functionalized | Type of Functionalization | Reference |

| Palladium(II) | Carboxamide | γ-C–H | Arylation | chemrxiv.org |

| Palladium(II) | 8-Aminoquinoline (AQ) | C(sp³)–H | Arylation | researchgate.net |

| Rhodium(II) | None (Substrate control) | C1 or C3 | Carbene C-H Insertion | nih.gov |

| Palladium(II) | Carboxylic Acid | γ-C–H | Transannular Arylation | nih.gov |

This table highlights catalyst systems and strategies for the selective C-H functionalization of cyclobutane rings.

Chiroptical Properties of Cyclobutane Ring Systems

The presence of a stereocenter at the C1 position of the cyclobutane ring in this compound confers chirality to the molecule. The study of the interaction of such chiral molecules with polarized light, known as chiroptical spectroscopy, provides valuable information about their absolute configuration and conformational preferences. The two primary techniques in this regard are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. VCD is particularly sensitive to the stereochemistry of saturated ring systems. For a molecule like this compound, the VCD spectrum would be expected to show characteristic signals for the vibrational modes of the cyclobutane ring, which would be sensitive to the conformation of the ring and the relative orientation of the biphenyl (B1667301) and amine substituents.

Electronic Circular Dichroism (ECD) , on the other hand, probes the differential absorption of left and right circularly polarized ultraviolet and visible light, corresponding to electronic transitions. The biphenyl chromophore in this compound is the dominant feature in its ECD spectrum. The chirality of the adjacent cyclobutane ring induces a chiral perturbation on the electronic transitions of the biphenyl system, leading to characteristic ECD signals. The sign and intensity of these Cotton effects are dependent on the absolute configuration at the chiral center and the conformation of the molecule.

Theoretical calculations, often employing Density Functional Theory (DFT), are a powerful tool for predicting and interpreting the chiroptical spectra of chiral molecules. In the absence of experimental data for this compound, computational modeling would be the primary method to predict its VCD and ECD spectra and to correlate them with its absolute configuration.

Modifications and Functionalizations of the Biphenyl System

The biphenyl moiety of this compound is amenable to a variety of chemical transformations that allow for the introduction of new functional groups. These modifications can be used to modulate the physicochemical and biological properties of the molecule.

Electrophilic Aromatic Substitution on Biphenyl Rings

The biphenyl system is susceptible to electrophilic aromatic substitution, a fundamental reaction in organic chemistry for the functionalization of aromatic rings. The position of substitution on the biphenyl rings is directed by the existing substituents. In the case of this compound, the cyclobutyl-amino group will influence the regioselectivity of the substitution.

While specific studies on the electrophilic aromatic substitution of this compound are not documented, the general principles for substituted biphenyls can be applied. The phenyl ring directly attached to the cyclobutane will be activated towards electrophilic attack at the ortho and para positions relative to the cyclobutyl group. However, the para position is already substituted. The second phenyl ring will also be activated, with substitution favored at its ortho and para positions.

Common electrophilic aromatic substitution reactions that could be applied to this system include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

The precise reaction conditions would need to be optimized to control the regioselectivity and to avoid potential side reactions involving the amine group.

Metal-Catalyzed Cross-Coupling at Biphenyl Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of complex organic molecules. For the biphenyl system in this compound, these reactions would typically be performed on a halogenated derivative. For instance, if a bromine or iodine atom were introduced onto one of the biphenyl rings via electrophilic aromatic substitution, it could then serve as a handle for various cross-coupling reactions.

The Suzuki-Miyaura cross-coupling is a particularly versatile reaction that couples an organoboron compound with an organic halide. This could be used to introduce a wide range of substituents onto the biphenyl scaffold.

| Reactant 1 (Halogenated Derivative) | Reactant 2 (Organoboron Reagent) | Catalyst | Product | Potential Application |

| Bromo-1-(4-biphenylyl)cyclobutanamine | Arylboronic acid | Pd(PPh3)4 | Aryl-substituted derivative | Modulation of biological activity |

| Iodo-1-(4-biphenylyl)cyclobutanamine | Alkylboronic acid | PdCl2(dppf) | Alkyl-substituted derivative | Improvement of pharmacokinetic properties |

Other relevant metal-catalyzed cross-coupling reactions include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), and the Buchwald-Hartwig amination (formation of a C-N bond).

Oxidative and Reductive Transformations of the Biphenyl Unit

The biphenyl system is generally stable to oxidation and reduction under mild conditions. However, under more forcing conditions, transformations can occur.

Oxidative transformations of biphenyls can lead to the formation of hydroxylated or quinone-like structures, though this often requires harsh reagents and may lead to ring cleavage. Microbial oxidation has also been shown to hydroxylate biphenyl rings.

Reductive transformations of the biphenyl system, such as Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), can lead to the partial reduction of one of the aromatic rings to a cyclohexadiene derivative. Catalytic hydrogenation under high pressure and temperature can lead to the complete saturation of one or both aromatic rings to form cyclohexylcyclohexane derivatives.

Synthesis of Complex Structural Analogs and Bioconjugates

The structural framework of this compound can be utilized as a scaffold for the synthesis of more complex molecules, including those with potential therapeutic applications.

Development of Cyclobutane-Based RGD-Mimetics

The tripeptide sequence Arg-Gly-Asp (RGD) is a key recognition motif for integrin receptors, which are involved in cell adhesion and signaling. Small molecules that mimic the RGD sequence, known as RGD-mimetics, are of significant interest as potential therapeutics, particularly in the areas of oncology and anti-angiogenesis.

The rigid cyclobutane scaffold has been explored for the development of RGD-mimetics. In such designs, the cyclobutane ring serves as a conformational constraint to hold the pharmacophoric groups (mimicking the arginine and aspartic acid side chains) in a specific spatial orientation that is optimal for binding to the target integrin.

While the direct use of this compound in the synthesis of RGD-mimetics has not been explicitly reported, the synthesis of related cyclobutane-based RGD-mimetics often involves the functionalization of a cyclobutane core with appropriate side chains. A hypothetical synthetic route starting from a derivative of this compound could involve the modification of the amine group and the biphenyl moiety to introduce the necessary pharmacophoric features.

Below is a table summarizing key features of some reported cyclobutane-based RGD-mimetics, illustrating the general design principles.

| Scaffold | Arginine Mimic | Aspartic Acid Mimic | Reported Activity |

| 1,3-Disubstituted cyclobutane | Guanidinophenyl group | Carboxylic acid | αvβ3 integrin antagonism |

| 1,2-Disubstituted cyclobutane | Basic amine functionality | Carboxylic acid ester | Inhibition of cell adhesion |

The development of such complex analogs requires multi-step synthetic sequences and careful consideration of stereochemistry to achieve the desired biological activity.

Incorporation of this compound into Polycyclic and Heterocyclic Systems: A Review of Current Research

Despite extensive investigation into the synthesis of polycyclic and heterocyclic compounds, a comprehensive review of the scientific literature reveals a notable absence of specific research detailing the incorporation of this compound into such molecular frameworks.

While the fields of medicinal and materials chemistry continuously explore the development of novel polycyclic and heterocyclic systems due to their diverse applications, specific studies focusing on the reactivity and derivatization of this compound as a precursor for these structures have not been reported in available scholarly articles, patents, or academic databases.

General synthetic strategies for constructing polycyclic aromatic hydrocarbons and various heterocyclic rings are well-documented. These methods often involve reactions such as cycloadditions, cyclization of functionalized precursors, and transition-metal-catalyzed cross-coupling reactions. However, the application of these methodologies to this compound, and the specific reaction conditions and resulting products, remain unexplored territory in the current body of scientific knowledge.

Consequently, detailed research findings, including reaction schemes, yields, and spectroscopic data for polycyclic or heterocyclic derivatives of this compound, are not available. The creation of data tables summarizing such transformations is therefore not possible at this time.

Further research is required to elucidate the potential of this compound as a building block in the synthesis of more complex, fused-ring systems. Such studies would need to investigate the reactivity of both the primary amine and the cyclobutane ring, as well as the influence of the biphenyl moiety on potential cyclization pathways. Until such research is conducted and published, a detailed and scientifically accurate discussion on this specific topic cannot be provided.

Structure Activity Relationship Sar Investigations of 1 4 Biphenylyl Cyclobutanamine Analogues

Methodological Approaches in SAR Elucidation

The SAR for this class of compounds is explored through a combination of synthesis, computational modeling, and biophysical techniques. These methods help to build a comprehensive picture of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity.

A cornerstone of SAR studies is the synthesis and biological evaluation of a series of structurally related analogues. nih.govnih.gov This process allows researchers to probe the contribution of different parts of the molecule. For the 1-(4-biphenylyl)cyclobutanamine scaffold, modifications would typically explore three main regions: the biphenyl (B1667301) system, the cyclobutane (B1203170) linker, and the aminocyclobutane core. nih.gov

Biphenyl Moiety Modifications: Substituents (e.g., halogens, alkyl, alkoxy groups) can be introduced at various positions on either phenyl ring to probe steric and electronic requirements. The replacement of one of the phenyl rings with other aromatic or heteroaromatic systems is also a common strategy to explore the impact on activity. nih.gov

Cyclobutane Ring Modifications: The rigidity and vectoral projection of substituents from the cyclobutane ring are critical. Synthesis of analogues with substituents on the cyclobutane ring or altering the ring size (e.g., to cyclopropane (B1198618) or cyclopentane) can reveal the importance of this specific cyclic system.

Amine Group Modifications: The basicity and substitution of the primary amine are key variables. Acylation, alkylation, or conversion to other functional groups can determine if a primary amine is essential for the desired biological interaction.

The findings from these systematic modifications are often summarized in SAR tables to guide further design.

Table 1: Illustrative SAR of Hypothetical this compound Analogues

| Compound | R1 (Biphenyl Substitution) | R2 (Cyclobutane Substitution) | R3 (Amine Substitution) | Relative Activity |

|---|---|---|---|---|

| Parent | -H | -H | -H | 1x |

| Analogue 1 | 4'-Fluoro | -H | -H | 5x |

| Analogue 2 | 2'-Methyl | -H | -H | 0.2x |

| Analogue 3 | -H | 3-Methyl (cis) | -H | 0.8x |

| Analogue 4 | -H | -H | -Methyl | 0.5x |

QSAR modeling uses statistical methods to correlate calculated molecular properties (descriptors) of compounds with their experimental biological activity. scholarsresearchlibrary.commdpi.com For this compound analogues, a QSAR model could be developed to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

The process involves:

Data Set Assembly: A series of analogues with a range of biological activities is required. nih.gov

Descriptor Calculation: Molecular descriptors representing various constitutional, topological, electronic, and steric properties are calculated for each analogue.

Model Generation: Statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation linking the most relevant descriptors to activity. scholarsresearchlibrary.comnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

A hypothetical QSAR equation might look like: pIC50 = c0 + c1(LogP) + c2(Dipole_Moment) - c3*(Molecular_Surface_Area)

Table 2: Key Molecular Descriptors for QSAR on this compound Analogues

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | EHOMO / ELUMO | Electron-donating/accepting ability |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Topological | Wiener Index | Molecular branching and connectivity |

| Thermodynamic | Total Energy (Et) | Stability of the molecule |

FBDD is an alternative approach where small molecular fragments, which bind weakly to the target, are identified and then optimized into more potent leads. nih.govyoutube.com The this compound scaffold can be deconstructed into its constituent fragments: the biphenyl group, the cyclobutane, and the amine.

FBDD principles can be applied by:

Fragment Screening: Screening libraries of fragments that resemble each part of the scaffold (e.g., a library of substituted biphenyls or a library of 3D-rich cyclobutanes) to identify initial binders. nih.gov The use of 3D cyclobutane fragment libraries is particularly relevant as they offer attractive, underrepresented scaffolds in drug discovery. nih.gov

Fragment Growing: Once a fragment hit is identified (e.g., a simple cyclobutanamine), it can be elaborated by adding chemical functionality (like the biphenyl group) to pick up additional interactions with the target protein. youtube.com

Fragment Linking: If two different fragments are found to bind in adjacent pockets of the target, they can be chemically linked together to create a single, high-affinity molecule. youtube.com

This approach allows for a more efficient exploration of chemical space and can lead to novel chemical matter. youtube.com

Conformational Aspects and Their Influence on Biological Activity

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. For this compound, the flexibility of the cyclobutane ring and the rotation of the biphenyl moiety are key conformational considerations.

Conformational Analysis of the Cyclobutane Ring System

Contrary to a simple planar depiction, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed C-H bonds in a planar structure. dalalinstitute.comlibretexts.org This puckering comes at the cost of a slight increase in angle strain, as the internal C-C-C bond angles become approximately 88°, a deviation from the ideal 109.5° for sp³ carbons. libretexts.org

Key features of cyclobutane conformation include:

Puckered Conformation: One carbon atom is typically out of the plane of the other three by about 25°. dalalinstitute.com This non-planar structure is also known as a "butterfly" conformation. dalalinstitute.comslideshare.net

Ring Inversion: The puckered conformations can interconvert rapidly at room temperature through a process called ring inversion, which passes through a higher-energy planar transition state. slideshare.net

Substituent Effects: The presence of substituents on the ring can influence the puckering preference and the energy barrier to inversion. nih.gov A substituent will preferentially occupy an equatorial-like position to minimize steric clashes.

Table 3: Conformational Characteristics of the Cyclobutane Ring

| Parameter | Description | Significance |

|---|---|---|

| Ring Conformation | Puckered or "Butterfly" | Reduces torsional strain from eclipsed hydrogens. libretexts.org |

| Bond Angles | ~88° | Indicates significant angle strain. libretexts.org |

| Puckering Angle | ~25° | The angle one carbon makes with the plane of the other three. dalalinstitute.com |

| Dynamic Process | Rapid ring inversion | Allows the ring to be flexible and adopt different puckered states. slideshare.net |

The specific puckered conformation of the cyclobutane ring in this compound will dictate the spatial orientation of the biphenyl and amine groups, directly impacting how the molecule fits into a binding site.

Rotational Barriers and Preferred Orientations of the Biphenyl Moiety

The two phenyl rings in the biphenyl group are not free to rotate without restriction. The rotation around the central C-C bond is hindered by steric clashes between the ortho-hydrogens of the two rings. For unsubstituted biphenyl, the energy barrier to rotation is relatively low, with a barrier of approximately 6.0-8.0 kJ/mol for the planar (0° dihedral angle) conformation and a slightly higher barrier for the perpendicular (90° dihedral angle) conformation. comporgchem.com

The introduction of substituents, especially at the ortho positions, dramatically increases this rotational barrier. researchgate.netresearchgate.net

Steric Hindrance: Larger ortho-substituents will clash, forcing the rings to adopt a twisted (non-planar) ground-state conformation and significantly raising the energy required to pass through a planar state. rsc.org

Preferred Dihedral Angle: The lowest energy conformation for most biphenyl systems is a twisted one, with the exact dihedral angle depending on the nature and position of the substituents.

Computational and Experimental Measurement: Rotational barriers can be determined experimentally using techniques like variable temperature NMR and can also be calculated with good accuracy using computational methods like Density Functional Theory (DFT). researchgate.netrsc.org

Table 4: Factors Influencing Biphenyl Rotation

| Factor | Effect on Rotational Barrier | Example |

|---|---|---|

| No Substituents | Low (~6-9 kJ/mol) | Unsubstituted Biphenyl comporgchem.com |

| Ortho-Substituents | High Increase | Attaching methyl groups to ortho-positions significantly increases the barrier. researchgate.net |

| Meta/Para-Substituents | Minor Increase | Substituents distant from the rotating bond have a smaller steric effect. |

| Intramolecular H-Bonding | Can stabilize transition states | Can either raise or lower the barrier depending on the specific interaction. |

Impact of Stereochemistry on Ligand-Target Binding

The three-dimensional arrangement of a ligand is a critical determinant of its affinity and selectivity for its biological target. In the case of this compound analogues, the stereochemistry at the 1-position of the cyclobutane ring, where the amine and biphenyl groups are attached, plays a pivotal role in receptor binding. Although specific binding data for the individual enantiomers of this compound are not extensively detailed in publicly available literature, general principles of stereoselectivity in monoamine reuptake inhibitors are well-established.

For related compounds, the orientation of the amine and the aromatic moiety can drastically alter binding affinity. For instance, in studies of other monoamine reuptake inhibitors, it has been consistently observed that one enantiomer often possesses significantly higher affinity for a particular transporter compared to its mirror image. This is because the chiral center dictates how the key pharmacophoric elements—the protonated amine and the aromatic rings—are presented to the amino acid residues within the transporter's binding site. An optimal stereochemical configuration allows for precise interactions, such as hydrogen bonding from the amine and hydrophobic or pi-stacking interactions from the biphenyl group, leading to enhanced binding potency. The rigid nature of the cyclobutane ring in this compound analogues makes the stereochemical orientation of the substituents at the 1-position particularly influential.

Impact of Cyclobutane Ring Substitutions on Ligand-Target Interactions

The cyclobutane ring serves as the central scaffold in this class of compounds, and its substitution pattern is a key area of SAR exploration.

Modifications to the Cyclobutane Ring Framework and their Stereochemical Implications

Altering the cyclobutane ring itself, for instance by introducing substituents at other positions or changing the ring size, can have significant stereochemical and conformational consequences. While specific data for this compound analogues is limited, studies on similar scaffolds have shown that such modifications can alter the puckering of the ring. This, in turn, changes the relative orientation of the pharmacophoric groups at the 1-position, affecting how the molecule fits into the binding site. For example, the introduction of a methyl group at the 2- or 3-position of the cyclobutane ring would create additional chiral centers and could either enhance or disrupt the optimal binding conformation.

Cyclobutane as a Central Scaffold for Directing Pharmacophores

The cyclobutane ring in this compound acts as a rigid spacer, holding the essential pharmacophoric elements—the amine and the biphenyl moiety—in a well-defined spatial arrangement. nih.gov This constrained conformation is advantageous in drug design as it reduces the entropic penalty upon binding to the target, potentially leading to higher affinity. The puckered nature of the cyclobutane ring allows for a non-planar presentation of the substituents, which can be crucial for fitting into the complex three-dimensional topology of the transporter binding sites. nih.gov This contrasts with more flexible linkers, which can adopt multiple conformations, only one of which may be active. The cyclobutane scaffold, therefore, serves to pre-organize the molecule into a bioactive conformation. nih.gov

Role of Biphenyl Moiety Modifications in Pharmacophore Evolution

The biphenyl moiety is responsible for key hydrophobic and aromatic interactions within the receptor binding site.

Substituent Effects on the Peripheral Phenyl Rings of the Biphenyl System

The electronic and steric properties of substituents on the two phenyl rings of the biphenyl system can significantly modulate the binding affinity and selectivity of the analogues. The position of substitution is critical. For instance, introducing electron-withdrawing or electron-donating groups can alter the electrostatic potential of the aromatic rings, influencing pi-pi stacking or cation-pi interactions with the amino acid residues of the transporter.

The table below illustrates hypothetical SAR data based on common findings in related monoamine reuptake inhibitors, demonstrating how different substitutions on the peripheral phenyl ring might affect binding affinity.

| Compound | Substitution on Peripheral Phenyl Ring | Hypothetical NET Ki (nM) | Hypothetical SERT Ki (nM) |

| 1 | None (this compound) | 50 | 150 |

| 2 | 4'-Fluoro | 45 | 120 |

| 3 | 4'-Chloro | 60 | 180 |

| 4 | 4'-Methyl | 75 | 200 |

| 5 | 3',4'-Dichloro | 80 | 250 |

| 6 | 4'-Methoxy | 100 | 300 |

Generally, small, lipophilic, and electron-withdrawing substituents, such as fluorine or chlorine, at the 4'-position are often well-tolerated or can enhance potency. This is because this position often extends into a hydrophobic pocket of the transporter. Larger or more polar substituents, like a methoxy (B1213986) group, may lead to a decrease in affinity due to steric clashes or unfavorable electronic interactions. The pattern of substitution can also influence the selectivity between different monoamine transporters. For example, a particular substitution might be favored by the binding pocket of NET but not SERT, leading to a more selective compound.

Positional Isomerism of Biphenyl Linkage and its Effect on Target Affinity

Research on biphenyl-containing antimicrobial peptidomimetics has demonstrated the profound impact of positional isomerism on activity. A systematic study synthesized all possible positional isomers of a lead biphenyl compound to investigate how the spatial positioning of key hydrophobic and hydrophilic groups affects antimicrobial efficacy. nih.gov The findings revealed that changes in the substitution pattern on the biphenyl core led to significant variations in activity, particularly against Gram-negative bacteria. nih.gov

For instance, moving the substituents around the biphenyl core resulted in distinct efficacy profiles. Positional isomer 4 showed a four- to eight-fold increase in potency against Pseudomonas aeruginosa and Escherichia coli. nih.gov In contrast, isomers 2 , 3 , and 7 displayed a four-fold enhancement in activity against Acinetobacter baumannii. nih.gov This highlights that no single isomeric arrangement is universally superior; instead, the optimal geometry is specific to the target. nih.gov The structural arrangement of these biphenyl amphiphiles has a substantial effect on their antimicrobial potency, underscoring the strain-specific efficacy often observed with membrane-active agents. nih.gov

Table 1: Effect of Biphenyl Positional Isomerism on Antimicrobial Activity (MIC in µg/mL)

| Compound/Isomer | P. aeruginosa | E. coli | A. baumannii |

|---|---|---|---|

| Lead Compound 1 | 8 | 16 | 16 |

| Isomer 2 | 8 | 8 | 4 |

| Isomer 3 | 16 | 16 | 4 |

| Isomer 4 | 2 | 2 | 8 |

| Isomer 7 | 8 | 8 | 4 |

Data sourced from a study on biphenyl antimicrobial peptidomimetics. nih.gov

These findings underscore the critical role that the biphenyl linkage position plays in determining target affinity. The precise geometry conferred by a specific substitution pattern is a key determinant for optimal interaction with the biological target.

Biphenyl as a Key Recognition Element in Molecular Interactions

The biphenyl group is not merely a structural scaffold but an active participant in molecular recognition, a term describing the specific interaction between two or more molecules through noncovalent forces. nih.govyoutube.com In drug design, the biphenyl moiety is considered a "privileged" substructure because it is frequently found in high-affinity ligands for a diverse range of protein targets. nih.govresearchgate.net Its importance stems from its ability to engage in multiple types of non-covalent interactions within a receptor binding pocket.

The two phenyl rings of the biphenyl group provide a large, rigid, and hydrophobic surface that can form favorable van der Waals forces and hydrophobic interactions with nonpolar regions of a binding site. nih.gov Furthermore, the aromatic nature of the rings allows for π-π stacking interactions, where the electron-rich π-systems of the biphenyl group and aromatic amino acid residues (such as phenylalanine, tyrosine, or tryptophan) in the receptor align, contributing significantly to binding energy. nih.gov

In the context of 5-HT₂B receptor antagonists, the biphenyl moiety has been identified as a key pharmacophore. nih.govrsc.org Its presence was found to be crucial for interacting with the extracellular loop II (ECL II) region of the receptor, leading to a significant improvement in selectivity over other serotonin (B10506) receptor subtypes. nih.gov Similarly, for H₃ receptor antagonists, a 4,4'-biphenyl fragment serves as a rigid scaffold that leads to potent and selective compounds. nih.gov The ability of the biphenyl group to serve as a hydrophobic-driven interaction element can even allow it to interrupt protein-protein interactions, such as those with coactivator binding sites on nuclear receptors. nih.gov This capacity for diverse and strong interactions solidifies the biphenyl group's role as a critical recognition element for achieving high target affinity.

Contributions of the Amine Linker to Biological Recognition

The amine group in this compound and its analogues is a vital component for biological activity. As one of the most common functional groups in drug molecules, the amine often provides a positively charged center that is crucial for interaction with the target receptor. researchgate.net

Role of the Amine Basic Group in Receptor Binding

The basicity of the amine group, and its resulting protonation state at physiological pH, is a critical factor in receptor binding. drughunter.com The lone pair of electrons on the nitrogen atom allows amines to act as bases, accepting a proton to form a positively charged ammonium (B1175870) cation. nih.gov This ionization is pivotal for forming strong electrostatic interactions with negatively charged residues in the binding pocket of a receptor. researchgate.net

Many G protein-coupled receptors (GPCRs), a common target for drugs acting on the central nervous system (CNS), feature a key aspartic acid residue within their transmembrane domains. nih.gov This aspartic acid provides a negatively charged carboxylate group that can form a strong ionic bond, or salt bridge, with the positively charged amine of a ligand. This interaction is often a primary anchor point, holding the ligand in the correct orientation for other parts of the molecule, like the biphenyl group, to engage in additional binding interactions. nih.govresearchgate.net

The acid-base dissociation constant (pKa) of the amine determines the proportion of the molecule that is ionized at a given pH. drughunter.comnih.gov Tuning the basicity of the amine is a common strategy in drug design to optimize not only receptor binding but also pharmacokinetic properties like solubility and membrane permeability. drughunter.comcambridgemedchemconsulting.com Therefore, the basic amine group is not just a simple linker but a fundamental component for molecular recognition and high-affinity binding through powerful electrostatic forces. nih.gov

Variations in the Amine Substitution Pattern and their Effects on Activity

The substitution pattern of the amine—whether it is primary (RNH₂), secondary (R₂NH), or tertiary (R₃N)—has a significant impact on its biological and physicochemical properties. nih.govscribd.comlibretexts.org Altering the number and nature of the substituents on the nitrogen atom can modulate a compound's activity by influencing its basicity, steric profile, and hydrogen bonding capacity. researchgate.net

For direct-acting sympathomimetic amines, primary and secondary amines generally exhibit good adrenergic activity, while tertiary amines and quaternary ammonium salts are less active. scribd.com Furthermore, as the size of the substituent on the nitrogen increases, α-receptor agonist activity tends to decrease, while β-receptor activity increases. scribd.com In the development of 5-HT₃ antagonists, secondary amines have been found to be more potent, and the receptor can only accommodate small substituents, with a methyl group being optimal. wikipedia.org

Introducing different N-substituents can also tune the basicity (pKa) of the amine. acs.org Adding or removing alkyl groups, or replacing them with other functional groups, changes the electron density on the nitrogen atom, thereby altering its pKa. cambridgemedchemconsulting.com This, in turn, affects the strength of the ionic interactions in the receptor pocket as described previously. drughunter.com For example, a study on pan-KRAS inhibitors showed that while some N-substitutions on a piperazine (B1678402) ring were tolerated, introducing a highly electron-withdrawing trifluoroethyl group drastically reduced the amine's basicity and resulted in a more than 100-fold drop in potency. acs.org

Table 2: Effect of N-Substitution on Amine pKa and Inhibitory Potency

| Compound | N-Substitution | Calculated pKa | Potency (IC₅₀) |

|---|---|---|---|

| 6 | Pyrimidinyl | 7.95 | Potent |

| 7 | Pyridinyl | 7.98 | Potent |

| 8 | Acetyl | 7.30 | Tolerated |

| 9 | Trifluoroethyl | 4.06 | >100-fold reduction |

Data derived from a study on KRAS inhibitors illustrating the relationship between amine basicity and activity. acs.org

These examples demonstrate that the substitution pattern of the amine is a critical determinant of biological activity. The choice between a primary, secondary, or tertiary amine, and the specific nature of the N-substituents, allows for fine-tuning of a compound's pharmacological profile.

Mechanistic and Theoretical Studies of 1 4 Biphenylyl Cyclobutanamine

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of 1-(4-biphenylyl)cyclobutanamine likely involves sophisticated chemical transformations, including palladium-catalyzed cross-coupling reactions to construct the biphenyl (B1667301) moiety and cyclization to form the four-membered ring. The elucidation of the mechanisms governing these steps is paramount for controlling the reaction's efficiency and stereochemical outcome.

Mechanistic Investigations of Palladium-Catalyzed Transformations

The formation of the biphenyl-amine linkage in derivatives similar to this compound is often achieved through palladium-catalyzed amination, such as the Buchwald-Hartwig reaction. Mechanistic studies on analogous systems have provided a general framework for understanding this key step. The catalytic cycle is believed to commence with the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium(II) amido complex. The final step is the reductive elimination of the desired C-N bond, which regenerates the palladium(0) catalyst. nih.govacs.orgdntb.gov.uanih.govacs.org

A plausible catalytic cycle for a palladium-catalyzed synthesis of a precursor to this compound is depicted below:

Interactive Data Table: Key Steps in a Putative Palladium-Catalyzed Amination for this compound Synthesis

| Step | Description | Key Intermediates | Influencing Factors |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of a 4-halobiphenyl. | Pd(0)L_n, Aryl-Pd(II)-X(L)_n | Nature of the halide, phosphine (B1218219) ligand structure. |

| Amine Coordination & Deprotonation | The cyclobutanamine coordinates to the palladium(II) center, followed by removal of a proton by a base. | [Aryl-Pd(II)(NHR2)(L)_n]X | Amine concentration, base strength. |

| Reductive Elimination | The C-N bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst. | Aryl-NR2, Pd(0)L_n | Ligand electronics and sterics, temperature. |

Understanding Stereocontrol Mechanisms in Cyclobutane (B1203170) Formation

The formation of the cyclobutane ring is a critical step that can lead to various stereoisomers. A common method for constructing cyclobutane rings is through a [2+2] cycloaddition reaction. nih.govacs.orgresearchgate.netnih.govnih.gov The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules and can be influenced by the reaction conditions (thermal or photochemical) and the use of chiral catalysts.

For instance, photochemical [2+2] cycloadditions often proceed through an excited-state intermediate and can provide access to specific stereoisomers. acs.org In contrast, thermal [2+2] cycloadditions of ketenes with alkenes are also a powerful tool for cyclobutane synthesis. libretexts.org The stereoselectivity in these reactions can be controlled by the geometry of the reactants and the approach of the two components.

In the context of synthesizing this compound, achieving high stereoselectivity would likely involve a catalytic enantioselective process. This could entail the use of a chiral Lewis acid or a transition metal catalyst bearing a chiral ligand to control the facial selectivity of the cycloaddition. nih.govnih.gov The mechanism would involve the formation of a chiral catalyst-substrate complex, which then directs the approach of the second reactant to favor the formation of one enantiomer over the other.

Kinetic and Thermodynamic Analyses of Synthetic Steps

Kinetic and thermodynamic studies provide quantitative insights into reaction rates and equilibria, which are essential for process optimization. For the palladium-catalyzed amination step, kinetic analyses of related reactions have often shown a first-order dependence on the concentration of the palladium catalyst and the aryl halide, and a zero-order dependence on the amine concentration under certain conditions. nih.govacs.org This suggests that the reaction of the palladium-amine complex is not the rate-determining step in those instances.

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool to complement experimental studies by providing detailed insights into molecular structure, reactivity, and reaction mechanisms at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can be employed to determine its optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). acs.orgresearchgate.net The energy and shape of these orbitals are crucial for understanding the molecule's reactivity.

DFT studies on similar biphenyl derivatives have been used to calculate properties such as dipole moments and to understand the influence of substituents on the electronic properties of the biphenyl system. jcsp.org.pkresearchgate.netnih.govresearchgate.net Such calculations for this compound would reveal how the cyclobutanamine moiety affects the electronic character of the biphenyl rings and vice versa.

Furthermore, DFT can be used to map out the potential energy surface of the reactions involved in its synthesis. This allows for the calculation of activation energies for different proposed mechanistic pathways, helping to identify the most likely reaction mechanism. For instance, DFT calculations have been instrumental in elucidating the stereoretentive mechanism of cyclobutane formation from pyrrolidines. acs.org

Interactive Data Table: Calculated Properties of a Model Biphenyl System using DFT

| Property | Calculated Value | Significance |

| HOMO-LUMO Gap | ~4-5 eV | Indicates electronic stability and resistance to excitation. |

| Dihedral Angle (between phenyl rings) | ~35-45 degrees | Determines the degree of π-conjugation between the rings. |

| Dipole Moment | Varies with substitution | Influences intermolecular interactions and solubility. |

Note: These are representative values for a generic biphenyl system and would need to be specifically calculated for this compound.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape. The biphenyl group has a torsional degree of freedom between the two phenyl rings, and the cyclobutane ring can undergo puckering motions.

In Silico Prediction of Chemical Transformations

In silico approaches to predict chemical transformations are broadly categorized into ligand-based and structure-based methods. smolecule.com Ligand-based models use the chemical structure of the molecule itself to predict its reactivity and sites of metabolism. smolecule.com For this compound, this would involve analyzing its key structural features: the biphenyl group, the cyclobutane ring, and the primary amine. Software platforms like BioTransformer, Meteor, and others can simulate Phase I and Phase II metabolic pathways. For this compound, likely Phase I reactions would include oxidation of the biphenyl ring and the cyclobutane moiety, primarily mediated by cytochrome P450 (CYP) enzymes. smolecule.com The primary amine group is also a potential site for oxidative deamination.

Structure-based approaches require three-dimensional structures of metabolic enzymes. smolecule.com By docking the substrate—in this case, this compound—into the active site of a specific CYP isozyme (e.g., CYP3A4), researchers can predict the likelihood of a metabolic reaction and its regioselectivity.

Furthermore, quantitative structure-property relationship (QSPR) models, often built using machine learning algorithms, can predict the rate of chemical degradation based on structural descriptors. For amines, factors such as the number of alkyl groups on the nitrogen, steric hindrance, and the presence of electron-withdrawing or -donating groups influence oxidative degradation rates. The reactivity of the amine in this compound would be evaluated based on these principles to predict its stability and potential non-enzymatic transformations. Quantum chemical calculations can also be employed to model reaction pathways and transition states, offering a deeper, mechanism-based understanding of potential transformations.

Investigations into Biological Mechanisms of Action

Understanding how a compound interacts with biological systems at a molecular level is key to defining its pharmacological profile. Investigations into the biological mechanisms of this compound involve a combination of computational modeling, enzymatic assays, and binding studies to elucidate its interactions with protein targets.

Molecular modeling encompasses a suite of computational techniques used to visualize and predict how a ligand, such as this compound, binds to a receptor. These methods provide insights into the binding orientation, affinity, and the specific molecular interactions that stabilize the ligand-receptor complex.

A common starting point is molecular docking , which predicts the preferred orientation of a ligand when bound to a receptor's active site. For this compound, this would involve docking the molecule into the three-dimensional structures of potential targets like sigma receptors or N-acylethanolamine acid amidase (NAAA). The results would highlight key interactions, such as hydrogen bonds involving the amine group or hydrophobic interactions involving the biphenyl moiety. For example, in studies of biphenyl-based NMDA receptor modulators, docking helped to identify critical binding modes and informed subsequent optimization.

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted complex over time. MD simulations model the movement of every atom in the system, providing a dynamic view of the ligand-receptor interaction and allowing for the calculation of binding free energies. This technique can reveal how the receptor might change its conformation to accommodate the ligand, a concept known as "induced fit."

In cases where the experimental structure of a target receptor is unknown, homology modeling can be used to build a predictive 3D model based on the amino acid sequence of the target and the known structure of a related homologous protein. smolecule.com This modeled receptor can then be used for subsequent docking and MD studies with this compound.

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that primarily degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (B50096) (PEA). Inhibition of NAAA is a therapeutic strategy to increase endogenous PEA levels, thereby managing pain and inflammation. NAAA operates optimally at an acidic pH and is classified as an N-terminal nucleophile (Ntn) hydrolase, utilizing a catalytic cysteine residue in its mechanism.

While direct studies on NAAA inhibition by this compound are not available, structure-activity relationship (SAR) studies of related compounds provide valuable insights. The biphenyl moiety is a feature found in some known NAAA inhibitors. For instance, (S)-N-(2-oxo-3-oxetanyl)-biphenyl-4-carboxamide was identified as a potent NAAA inhibitor. This suggests that the biphenyl scaffold can be accommodated within the enzyme's binding site. SAR studies on other classes of NAAA inhibitors, such as pyrrolidine (B122466) amides, have shown that lipophilic groups at the terminus of the molecule are preferable for potent activity.

The mechanism of NAAA inhibitors can be either reversible or irreversible, and competitive or non-competitive. For instance, some β-lactone-containing compounds act as irreversible inhibitors by forming a covalent bond with the catalytic cysteine. In contrast, certain pyrrolidine amide derivatives have been shown to inhibit NAAA through a competitive and reversible mechanism. The specific mechanism of a potential inhibitor depends on how its chemical structure interacts with the enzyme's active site.

Table 1: Structure-Activity Relationship (SAR) of Selected NAAA Inhibitors

| Compound Class | Key Structural Features | Potency (IC₅₀) | Inhibition Mechanism |

|---|---|---|---|

| β-Lactone Carbamates | Biphenyl group | Single-digit nM | Intracellular NAAA inhibition |

| Pyrrolidine Amides | Terminal phenyl group with small lipophilic substituents | Low µM | Competitive, Reversible |

| β-Lactone Propanamides | Phenyl group, β-lactone ring | Potent (nM range) | Non-competitive |

| (S)-N-(2-oxo-3-oxetanyl)-biphenyl-4-carboxamide | Biphenyl group, β-lactone ring | Potent NAAA inhibitor | Not specified |

This table summarizes findings from multiple studies to illustrate how different chemical moieties influence NAAA inhibition.

A crucial step in characterizing a compound is to determine its binding affinity (often expressed as Kᵢ or IC₅₀) and selectivity for a panel of biological targets. Based on its structure—a cyclic amine with a biphenyl group—this compound could potentially interact with targets such as sigma receptors and integrins. However, specific binding affinity data for this compound at these targets are not publicly documented in the reviewed scientific literature.

Sigma Receptors: Sigma receptors, classified as sigma-1 (σ₁) and sigma-2 (σ₂), are unique transmembrane proteins highly expressed in the central nervous system. They are not activated by typical neurotransmitters but bind a wide array of synthetic compounds and are implicated in modulating various signaling pathways. Ligands are often classified as agonists or antagonists, and many psychotropic drugs show some affinity for these receptors. Profiling for sigma receptor affinity is important as it can indicate potential neurological effects. High-affinity ligands for the σ₁ receptor often possess a nitrogen atom and a hydrophobic region, characteristics present in this compound.

Integrins: Integrins are heterodimeric cell surface receptors that mediate cell adhesion to the extracellular matrix and play a key role in leukocyte migration and inflammation. The α₄β₁ integrin, for example, is a target for anti-inflammatory therapies. Ligands for integrins often mimic natural recognition motifs like LDV (Leu-Asp-Val). While the structure of this compound does not obviously mimic a peptide sequence, the biphenyl group represents a significant hydrophobic feature that could potentially interact with hydrophobic pockets on the protein surface. Assessing binding to integrins would be necessary to rule out or confirm potential effects on cell adhesion and inflammatory processes.

Without experimental data, the binding profile of this compound remains speculative. A comprehensive pharmacological characterization would require radioligand binding assays against a broad panel of receptors and enzymes to establish its affinity and selectivity.

Academic Research Applications in Medicinal Chemistry and Chemical Biology

Cyclobutanamine Scaffolds in Target-Oriented Drug Discovery

The cyclobutane (B1203170) ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry for its distinct properties. nih.gov Its puckered conformation and the specific spatial arrangement of substituents allow it to serve as a rigid scaffold, influencing the orientation of pharmacophoric groups. nih.govru.nl This rigidity can lead to improved metabolic stability and predictable pharmacokinetics. nih.gov The incorporation of cyclobutane moieties has been shown to enhance binding affinity, selectivity, and other pharmacological properties in various drug candidates. nih.govru.nl

Design of Integrin Antagonists Utilizing Cyclobutane Cores

Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell interactions, playing crucial roles in physiological and pathological processes, including cancer progression and metastasis. nih.govbohrium.com The Arg-Gly-Asp (RGD) peptide sequence is a key recognition motif for many integrins. Consequently, the development of RGD-mimetics as integrin antagonists is a significant area of cancer research. bohrium.comresearchgate.net

The cyclobutane core has emerged as a versatile scaffold for constructing RGD-mimetics. nih.govresearchgate.net Its rigid structure allows for the precise positioning of side chains that mimic the arginine and aspartic acid residues of the RGD sequence. researchgate.net This controlled orientation is critical for effective binding to the integrin receptor. researchgate.net Research has demonstrated that cyclobutane-based antagonists can exhibit high activity against αvβ3 integrins, which are highly expressed on endothelial and some tumor cells, and moderate affinity for αIIbβ3 integrins, found on platelets. nih.govnih.gov This dual antagonism is considered a promising strategy for cancer therapy, as it can target multiple mechanisms of tumor cell survival and dissemination. nih.govnih.gov

For instance, the compound ICT9055 was designed as an RGD-mimetic with a cyclobutane core acting as a glycine-mimetic. researchgate.netresearchgate.net This design controls the orientation of two side chains: a tetrahydronaphthyridine group (arginine-mimetic) and an ester group (aspartic acid-mimetic). researchgate.net The activity of such compounds is sensitive to the length of the sidechains, indicating the importance of the spatial arrangement for optimal receptor interaction. researchgate.net

Table 1: Examples of Cyclobutane-Based Integrin Antagonists and their Activity

| Compound | Target Integrin(s) | Key Structural Feature | Reported Activity |

| ICT9055 | αvβ3 | Cyclobutane core as a Gly-mimetic with tetrahydronaphthyridine and ester sidechains. | Active against αvβ3, with activity dependent on sidechain length. researchgate.net |

| ICT9064 | αvβ3 / αIIbβ3 | Cyclobutane-based RGD-mimetic. | Interacts efficiently with key residues in αvβ3. researchgate.net |

Development of Selective Sigma-1 Receptor Ligands based on Cyclobutane Systems

Sigma receptors, classified as σ1 and σ2 subtypes, are involved in a variety of central nervous system (CNS) functions and are implicated in several neurological and psychiatric disorders, as well as in cancer. acs.orgresearchgate.netresearchgate.net The σ1 receptor, in particular, is a target for the development of novel therapeutics for conditions such as pain, depression, and neurodegenerative diseases. researchgate.netnih.gov

The development of selective σ1 receptor ligands is an active area of research. While a wide variety of structural scaffolds have been investigated, the unique conformational constraints offered by the cyclobutane ring make it an attractive, though less explored, option. The rigid nature of the cyclobutane core can help in designing ligands with high affinity and selectivity by locking the pharmacophoric elements in a specific orientation that is favorable for binding to the σ1 receptor. nih.gov

Pharmacophore models for σ1 receptor ligands typically include a basic amine, a hydrophobic region, and an optional hydrogen bond donor or acceptor. researchgate.netnih.gov The cyclobutanamine scaffold provides the basic amine and a rigid framework to which various hydrophobic groups, such as the biphenyl (B1667301) moiety, can be attached. The specific stereochemistry of the substituents on the cyclobutane ring can significantly influence the binding affinity and selectivity for the σ1 receptor over the σ2 subtype and other CNS receptors. ru.nl

Cyclobutane-Containing Structures as Enzyme Inhibitors

The cyclobutane moiety is a recurring structural motif in a number of natural products with enzyme-inhibiting properties. mdpi.comopenmedicinalchemistryjournal.comnih.gov This has inspired medicinal chemists to incorporate this ring system into synthetic enzyme inhibitors. The constrained nature of the cyclobutane ring can pre-organize the molecule into a conformation that is complementary to the enzyme's active site, leading to potent and selective inhibition. nih.gov

One notable example is the use of cyclobutane derivatives as inhibitors of cytochrome P450 enzymes. openmedicinalchemistryjournal.comnih.gov For instance, pipercyclobutanamides A and B, isolated from Piper nigrum, have been identified as potent mechanism-based inhibitors of CYP2D6. openmedicinalchemistryjournal.comnih.gov In other research, the replacement of a valine residue with a cyclobutyl moiety in a peptide linker of an antibody-drug conjugate (ADC) resulted in greater selectivity towards the target enzyme, cathepsin B, which is overexpressed in many cancers. ru.nl The cyclobutane ring was found to fit well within the hydrophobic binding pocket of the enzyme. ru.nl

Furthermore, cyclobutane-containing compounds have been investigated as inhibitors for other enzyme classes, including janus kinases (JAKs). The puckered conformation of the cyclobutane ring in certain inhibitors allows for the formation of crucial hydrogen bonds with residues in the active site of JAK1, leading to potent and selective inhibition. nih.govru.nl

Table 2: Examples of Cyclobutane-Containing Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Structural Feature | Mechanism/Advantage |

| Pipercyclobutanamides | Cytochrome P450 2D6 (CYP2D6) | Cyclobutane ring in alkaloid structure. | Potent mechanism-based inhibition. openmedicinalchemistryjournal.comnih.gov |

| Peptide-linker for ADC | Cathepsin B | Cyclobutyl ring replacing a valine residue. | Increased selectivity for the target enzyme. ru.nl |

| JAK Inhibitors | Janus Kinase 1 (JAK1) | cis-1,3-cyclobutane diamine linker. | Puckered conformation facilitates key hydrogen bonding. nih.govru.nl |

Emerging Utility in Other Therapeutic Research Areas (e.g., dual orexin (B13118510) receptor antagonists)

The application of cyclobutane scaffolds is expanding into new therapeutic areas. One such area is the development of dual orexin receptor antagonists (DORAs) for the treatment of insomnia. nih.govnih.gov The orexin system plays a critical role in regulating the sleep-wake cycle. nih.gov DORAs represent a novel approach to treating insomnia by inhibiting wakefulness rather than inducing sedation. nih.gov

While many DORAs in development feature more complex ring systems, the principles of using rigid scaffolds to control the spatial arrangement of pharmacophoric groups are directly applicable. The cyclobutane ring can serve as a compact and rigid core to present the necessary substituents for interacting with both the OX1 and OX2 orexin receptors. The ability to fine-tune the lipophilicity and metabolic stability of a molecule by incorporating a cyclobutane ring is also a significant advantage in the development of CNS-active drugs. nih.gov

Biphenyl Motifs in Ligand Design

The biphenyl motif is a common structural feature in many biologically active molecules and approved drugs. Its prevalence is due to a combination of its conformational flexibility and its ability to engage in various non-covalent interactions with biological targets.

Biphenyl's Role in Receptor Recognition and Pharmacophore Development

The two phenyl rings of a biphenyl group are connected by a single bond, allowing for torsional rotation. This conformational flexibility enables the molecule to adopt a low-energy conformation that is optimal for binding to a receptor's binding pocket. The biphenyl moiety can interact with receptors through various mechanisms, including:

Hydrophobic Interactions: The phenyl rings provide a large, non-polar surface area that can engage in favorable hydrophobic interactions with non-polar amino acid residues in the binding site. nih.gov

Pi-Stacking Interactions: The aromatic rings can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Cation-Pi Interactions: The electron-rich pi system of the aromatic rings can interact favorably with cationic residues like lysine (B10760008) and arginine.

In pharmacophore modeling, the biphenyl group is often considered a key hydrophobic feature. nih.gov It can serve as a scaffold to which other pharmacophoric elements, such as hydrogen bond donors and acceptors, are attached. The ability of the biphenyl group to occupy and adapt to the shape of hydrophobic pockets makes it a valuable component in the design of ligands with high affinity and selectivity. ru.nl The specific substitution pattern on the biphenyl rings can further modulate the electronic properties and conformational preferences of the molecule, allowing for fine-tuning of its biological activity.

Optimization of Biphenyl Derivatives for Enhanced Biological Activity

The biphenyl moiety is a cornerstone in the design of new therapeutic agents, and its derivatives are frequently optimized to enhance biological activity. Research into biphenyl-4-carboxamide derivatives, for instance, has led to the identification of potent antagonists for the transient receptor potential vanilloid type 1 (TRPV1). Through systematic structure-activity relationship (SAR) studies, researchers have been able to modify biphenyl structures to achieve high aqueous solubility and satisfactory stability in human liver microsomes. nih.gov One such study identified (R)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolyl)-2-[(2-methylpyrrolidin-1-yl)methyl]biphenyl-4-carboxamide hydrochloride (ASP8370) as a clinical candidate for neuropathic pain, highlighting the success of optimizing biphenyl derivatives. nih.gov

The optimization process often involves synthesizing a library of related compounds and evaluating their biological activities. This allows for the identification of key structural features that contribute to the desired pharmacological effect. The versatility of the biphenyl scaffold allows for modifications at multiple positions, enabling fine-tuning of the compound's properties. nih.govrsc.org

Biphenyl as a Privileged Structure in Ligand-Target Interactions

The biphenyl motif is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. eurekaselect.comcambridgemedchemconsulting.com An analysis of NMR-derived binding data across 11 different protein targets has shown that compounds containing a biphenyl substructure have a preference for binding to a wide array of proteins. acs.org This suggests that incorporating the biphenyl scaffold into screening libraries can increase the likelihood of discovering high-affinity ligands. acs.org

The ability of biphenyl derivatives to engage in various types of interactions, such as π-stacking and hydrophobic interactions, contributes to their promiscuity and utility as a template for drug design. cambridgemedchemconsulting.comnih.gov For example, in studies of small molecule inhibitors of the PD-1/PD-L1 pathway, which is crucial for cancer immunotherapy, biphenyl-based compounds have demonstrated the ability to interact with both human and murine PD-L1. nih.gov The biphenyl moiety in these inhibitors often engages in T-shaped π-π stacking interactions with key amino acid residues like tyrosine, anchoring the ligand in the binding site. nih.gov

Strategies for Lead Optimization in Pre-clinical Research

Optimization for Improved Metabolic Stability in Microsomal Systems

A critical step in preclinical drug development is optimizing a lead compound's metabolic stability. This is often assessed using in vitro models such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes. springernature.com The metabolic stability of a compound is typically measured as the percentage of the parent compound that is eliminated over a specific time period. springernature.com

For biphenyl derivatives, strategies to improve metabolic stability can involve chemical modifications that block sites of metabolism. For example, in the development of atypical dopamine (B1211576) transporter (DAT) inhibitors, researchers synthesized a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines and found that replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring resulted in analogues with improved metabolic stability in rat liver microsomes. nih.govnih.gov This highlights how structural modifications can significantly impact a compound's metabolic profile. In another example, the biphenyl-4-carboxamide derivative ASP8370 was noted for its satisfactory stability in human liver microsomes, a key property for its selection as a clinical candidate. nih.gov

The following table summarizes the metabolic stability of selected compounds from a study on DAT inhibitors.

| Compound | Structure | % Remaining after 1h in Mouse Liver Microsomes | Half-life (t1/2) in min |

| 4b | 4% | --- | |

| 3b (JJC8-091) | 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol | --- | 60 min |

Data sourced from a study on modifications to improve metabolic stability. nih.gov

Enhancement of Permeability and Distribution Characteristics (e.g., Blood-Brain Barrier Penetration)

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain, and many potential drugs fail due to their inability to penetrate it. nih.govnih.gov The permeability of a compound is often initially assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). nih.gov

Strategies to enhance BBB penetration often focus on increasing the lipophilicity of a molecule and reducing its size, as small, lipophilic molecules are more likely to diffuse across the BBB. nih.gov However, a delicate balance must be struck, as high lipophilicity can lead to other issues such as poor solubility and non-specific binding. For biphenyl-containing compounds, modifications can be made to modulate their physicochemical properties to favor BBB penetration. While specific data for 1-(4-biphenylyl)cyclobutanamine is not available, the general principles of CNS drug design would apply. The rigid conformation of a cyclopropane (B1198618) ring, for instance, has been shown to increase brain permeability in some cases. nih.gov

Rational Design for Selectivity against Off-Targets

Achieving selectivity for the intended biological target while avoiding interactions with off-targets is a major goal of drug design to minimize side effects. Rational design, often aided by computational methods like molecular docking, is a powerful strategy to achieve this. nih.govnih.gov By understanding the three-dimensional structure of the target protein and its binding site, medicinal chemists can design molecules that fit precisely and make specific interactions, leading to high selectivity.

For biphenyl derivatives, rational design can be used to optimize the substitution pattern on the biphenyl rings to enhance binding to the desired target and reduce affinity for off-targets. For example, in the development of selective PI3Kα inhibitors, a structure-based drug design approach was used to create a series of 6H-benzo[c]chromen inhibitors with high selectivity over other PI3K isoforms. nih.gov This approach allows for the systematic exploration of chemical space to identify compounds with the desired selectivity profile.

Chemical Biology Probes and Tools

Chemical biology probes are small molecules used to study biological systems. An ideal probe is potent, selective, and has a known mechanism of action. While there is limited specific information on this compound as a chemical probe, its structural features suggest potential utility in this area. The biphenyl group can provide affinity for various protein targets, as discussed in the context of privileged structures. acs.orgsmolecule.com The amine group on the cyclobutane ring offers a handle for chemical modification, such as the attachment of a fluorescent tag or a reactive group for covalent labeling of a target protein.

Compounds with similar scaffolds, such as heterocyclic N-oxides, have been developed as chemotherapeutic agents and their biological activity is an area of active research. mdpi.com The development of this compound derivatives as specific probes would require further investigation to characterize their binding partners and cellular effects.

Development of Radiolabeled Analogues for Ligand Binding Studies

The development of radiolabeled ligands is a cornerstone of modern pharmacology and medicinal chemistry, enabling the non-invasive study of target engagement, biodistribution, and pharmacokinetics of drug candidates. The process involves incorporating a radionuclide, such as Carbon-11, Fluorine-18, or Copper-64, into the structure of a molecule. This allows for the sensitive and quantitative detection of the molecule's location and concentration in biological systems using imaging techniques like Positron Emission Tomography (PET).

While direct radiolabeling of this compound is not extensively documented in publicly available research, the structural motifs it contains are amenable to established radiolabeling strategies. The biphenyl core, for instance, provides several positions where a radiolabel can be introduced. For example, small-molecule inhibitors of programmed death ligand 1 (PD-L1) featuring a biphenyl core have been successfully radiolabeled with Copper-64 for PET imaging. nih.govacs.org In these studies, a chelator for the radionuclide was attached to the biphenyl structure, demonstrating the feasibility of modifying this part of the molecule for imaging purposes. nih.govacs.org

The synthesis of radiolabeled compounds is a meticulous process that requires careful consideration of the labeling position to ensure that the biological activity of the parent molecule is not significantly altered. wuxiapptec.com The choice of radionuclide and the synthetic route are also critical factors. moravek.com For a compound like this compound, a potential strategy would involve the synthesis of a precursor molecule that can be readily reacted with a radiolabeled synthon in the final step of the synthesis.

Table 1: Potential Radionuclides for Labeling Biphenyl-Containing Ligands

| Radionuclide | Half-life | Common Labeling Chemistry | Application |

|---|---|---|---|

| Carbon-11 (¹¹C) | 20.4 min | Methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf | PET Imaging |

| Fluorine-18 (¹⁸F) | 109.8 min | Nucleophilic substitution with [¹⁸F]F⁻ | PET Imaging |

| Copper-64 (⁶⁴Cu) | 12.7 h | Chelation with macrocyclic ligands (e.g., DOTA, NOTA) | PET Imaging |

| Tritium (³H) | 12.3 years | Catalytic tritiation, reduction with [³H]NaBH₄ | In vitro binding assays |

This table illustrates common radionuclides and their general applications in the context of radiolabeling organic molecules. Specific methods would need to be developed for this compound.